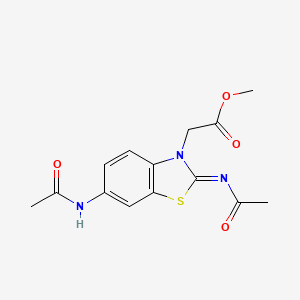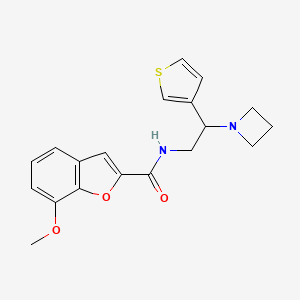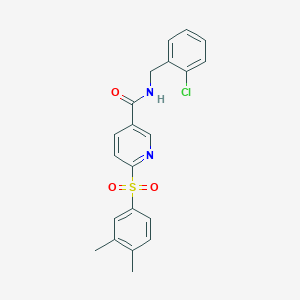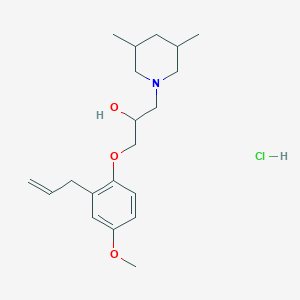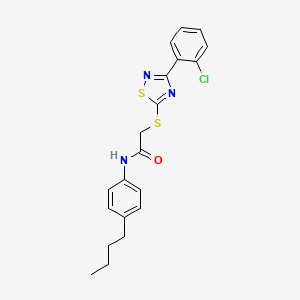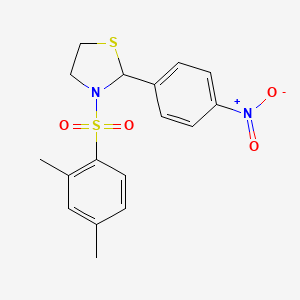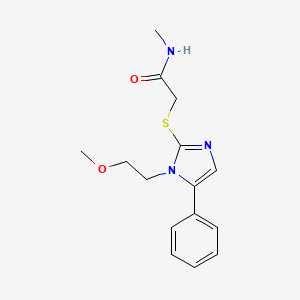
2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide” is a complex organic molecule. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), an imidazole ring (a 5-membered ring containing 2 nitrogen atoms), a thioether group (a sulfur atom connected to two carbon atoms), and an acetamide group (a carbonyl group (C=O) connected to a nitrogen atom). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The presence of aromatic rings (the phenyl and imidazole rings) would likely make the molecule relatively flat in those regions. The sulfur atom in the thioether group could introduce some flexibility into the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the imidazole ring is a common motif in biologically active molecules and can participate in a variety of chemical reactions. The thioether group could also be reactive, particularly towards oxidizing agents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of both polar (e.g., the acetamide group) and nonpolar (e.g., the phenyl group) regions could give the compound amphiphilic properties. The exact properties would need to be determined experimentally .科学的研究の応用
Glycosylation Reagents in Protein Modification
One notable application in scientific research for compounds structurally related to 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide involves the use of imidazole-thioether compounds as glycosylation reagents. These reagents, such as 2-imino-2-methoxyethyl 1-thioglycosides (IME-thioglycosides), have been used to attach sugars to proteins, offering a method for the modification of protein functions. This process is critical for understanding protein interactions and functions, as well as developing therapeutic proteins that require specific glycosylation patterns for optimal activity or stability (Lee, Stowell, & Krantz, 1976).
Radiolabeled Compounds in PET Imaging
Another research domain involves the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, showcasing the potential of related compounds in Positron Emission Tomography (PET) imaging for the detection of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). This application is crucial for the non-invasive study of diseases and the evaluation of therapeutic interventions in real-time (Gao, Wang, & Zheng, 2016).
Therapeutic Potential in Alzheimer's Disease
Further, the synthesis of radiolabeled glutaminyl cyclase inhibitors, such as [11C]PBD150, demonstrates the use of imidazole derivatives in the detection of Alzheimer's disease prior to amyloid β aggregation. The ability of these compounds to target specific enzymes implicated in disease pathology highlights their potential in developing diagnostic tools and therapeutic strategies (Brooks et al., 2015).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar compounds have been known to interact with specific sequences in the intron, downstream of exon 7 on the pre-mrna .
Mode of Action
The compound, being a modified 2′-O-2-methoxyethyl phosphorothioate antisense oligonucleotide, binds to a specific sequence in the intron, downstream of exon 7 on the pre-mRNA . This binding modulates the splicing of the mRNA transcript to include exon 7, thereby increasing the production of full-length protein .
Biochemical Pathways
The modulation of mrna splicing suggests that it may influence gene expression and protein synthesis pathways .
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been studied in rats . The modified oligonucleotides were found to be resistant to nuclease metabolism in both plasma and tissue . Plasma clearance was dominated by distribution to tissues, with less than 10% of the administered dose excreted in urine or feces over 24 hours . The modification combined with the phosphodiester (po) backbone exhibited 10-fold more rapid plasma clearance, with approximately 50% of the dose excreted in urine as intact oligonucleotide .
Result of Action
The result of the compound’s action is the increased production of full-length protein due to the modulation of mRNA splicing . This could potentially lead to changes in cellular function and phenotype, depending on the specific protein being produced.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound’s stability and action can be affected by factors such as temperature, pH, and the presence of other molecules in the environment
特性
IUPAC Name |
2-[1-(2-methoxyethyl)-5-phenylimidazol-2-yl]sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-16-14(19)11-21-15-17-10-13(18(15)8-9-20-2)12-6-4-3-5-7-12/h3-7,10H,8-9,11H2,1-2H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSRXSGXILWGGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1CCOC)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2377986.png)
![N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2377987.png)
![7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide](/img/structure/B2377989.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2377993.png)
